molecular formula C7H7NO3 B1642639 Methyl 4-hydroxypicolinate CAS No. 473269-77-1

Methyl 4-hydroxypicolinate

Cat. No.: B1642639
CAS No.: 473269-77-1
M. Wt: 153.14 g/mol
InChI Key: QCPCORWMMFZMIQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypicolinate is an organic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is a derivative of picolinic acid, featuring a hydroxyl group at the 4-position and a methyl ester group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-hydroxypicolinate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-hydroxypicolinate involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active 4-hydroxypicolinic acid, which may further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxypicolinic acid
  • 4-Hydroxy-2-methylpyridine
  • 4-Hydroxypyridine-2-carboxylic acid methyl ester

Uniqueness

Methyl 4-hydroxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both a hydroxyl group and a methyl ester group allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

methyl 4-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPCORWMMFZMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963805
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473269-77-1
Record name Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxypicolinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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